

Spectroscopic Properties of 2-Hydroxybenzophenone Derivatives: An In-depth Technical Guide

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Compound of Interest

Compound Name: **2-Hydroxybenzophenone**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic properties of **2-hydroxybenzophenone** derivatives. These compounds are of significant interest due to their widespread applications as UV absorbers in sunscreens, photostabilizers in polymers, and as scaffolds in medicinal chemistry. A deep understanding of their spectroscopic behavior is crucial for quality control, mechanistic studies, and the rational design of new derivatives with tailored properties. This guide focuses on the key techniques of UV-Visible, fluorescence, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying photophysical processes.

Core Spectroscopic Characteristics

2-Hydroxybenzophenone and its derivatives possess a unique intramolecular hydrogen bond between the 2-hydroxyl group and the carbonyl oxygen. This structural feature is central to their characteristic spectroscopic properties, particularly their strong UV absorption and their tendency to undergo Excited-State Intramolecular Proton Transfer (ESIPT).

UV-Visible Absorption Spectroscopy

2-Hydroxybenzophenone derivatives are potent absorbers of ultraviolet radiation, a property that underpins their use as sunscreen agents. Their UV-Vis spectra are typically characterized by strong absorption bands in the UVA and UVB regions. The position of the maximum absorption wavelength (λ_{max}) and the molar absorptivity (ϵ) are influenced by the substitution pattern on the aromatic rings.

Compound	Solvent	λmax (nm)	Reference
2- Hydroxybenzophenone e	---	260	[1]
5-Bromo-2- hydroxybenzophenone e	Acetonitrile	Not specified	[2]
5-Chloro-2- hydroxybenzophenone e	Acetonitrile	Not specified	[2]
2-Hydroxy-4- methoxybenzophenone e (Oxybenzone)	---	288, 350	
2,4- Dihydroxybenzopheno ne	---	Not specified	[2]
2-Hydroxy-4- (octyloxy)benzopheno ne	Acetonitrile	Not specified	[2]
5-(2- Triphenylamine)-2- hydroxybenzophenone e (BPOH-TPA)	THF	Below 300, 318-400	[1]
5-(9-Phenyl carbazole)-2- hydroxybenzophenone e (BPOH-PhCz)	THF	Below 300, 318-400	[1]
5-(4- Dibenzothiophene)-2- hydroxybenzophenone e (BPOH-SF)	THF	Below 300, 318-400	[1]

Table 1: UV-Visible Absorption Maxima (λ_{max}) of Selected **2-Hydroxybenzophenone** Derivatives.

Fluorescence Spectroscopy and Excited-State Intramolecular Proton Transfer (ESIPT)

A key photophysical process in **2-hydroxybenzophenone** derivatives is Excited-State Intramolecular Proton Transfer (ESIPT). Upon photoexcitation, the proton from the 2-hydroxyl group is rapidly transferred to the carbonyl oxygen, forming a transient keto-tautomer. This process is often associated with dual fluorescence emission, corresponding to the de-excitation of both the initial enol form and the proton-transferred keto form. The ESIPT phenomenon is a critical factor in their photostability, as it provides an efficient non-radiative decay pathway.[\[3\]](#)[\[4\]](#)

Compound	State	Excitation Wavelength (λ_{ex} , nm)	Emission Maxima (λ_{em} , nm)	Photoluminescence Quantum Yield (Φ_{PL})	Reference
BPOH-TPA	Solid	365	550	Low	[1] [5]
BPOH-PhCz	Solid	365	558	Low	[1] [5]
BPOH-SF	Solid	365	582	Low	[1] [5]
BPOH-TPA	Solid	Increased Power	550-582 (high-energy), 625-638 (low-energy)	---	[3]
BPOH-PhCz	Solid	Increased Power	550-582 (high-energy), 625-638 (low-energy)	---	[3]
BPOH-SF	Solid	Increased Power	550-582 (high-energy), 625-638 (low-energy)	---	[3]

Table 2: Fluorescence Emission Properties of Selected **2-Hydroxybenzophenone** Derivatives.

The emission characteristics of these derivatives can be sensitive to the excitation wavelength and the local environment, making them interesting candidates for fluorescent probes and smart materials.[\[3\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy are indispensable tools for the structural elucidation of **2-hydroxybenzophenone** derivatives. The chemical shifts of the protons and carbons provide

detailed information about the molecular framework and the electronic environment of the nuclei. The proton of the 2-hydroxyl group typically appears as a downfield singlet due to the intramolecular hydrogen bonding.

Compound	Solvent	¹ H NMR Chemical Shifts (δ , ppm)	Reference
5-(2-Triphenylamine)-2-hydroxybenzophenone (BPOH-TPA)	DMSO-d ₆	10.35 (s, 1H), 7.62–7.57 (m, 1H), 7.46 (d, J = 4.4 Hz, 4H), 7.39 (td, J = 7.5, 1.9 Hz, 1H), 7.36–7.28 (m, 3H), 7.18–7.09 (m, 6H), 6.86 (t, J = 7.3 Hz, 2H), 6.79 (d, J = 8.5 Hz, 1H), 6.75 (d, J = 7.9 Hz, 4H)	[1]
5-(9-Phenyl carbazole)-2-hydroxybenzophenone (BPOH-PhCz)	DMSO-d ₆	10.34 (s, 1H), 8.52 (d, J = 1.9 Hz, 1H), 8.33 (dt, J = 7.8, 1.0 Hz, 1H), 7.89–7.79 (m, 3H), 7.72–7.62 (m, 7H), 7.55 (td, J = 7.5, 3.8 Hz, 3H), 7.46–7.36 (m, 3H), 7.29 (ddd, J = 8.0, 7.0, 1.1 Hz, 1H), 7.11 (d, J = 8.5 Hz, 1H)	[1]
5-(4-Dibenzothiophene)-2-hydroxybenzophenone (BPOH-SF)	DMSO-d ₆	10.64 (s, 1H), 8.45–8.32 (m, 2H), 8.08–8.00 (m, 1H), 7.88–7.80 (m, 3H), 7.72 (d, J = 2.4 Hz, 1H), 7.69–7.53 (m, 7H), 7.20 (d, J = 8.5 Hz, 1H)	[1]
Azo dye from 2,4-dihydroxybenzopheno ne	---	12.223 and 10.850	[2]
Azo dye from 2-hydroxy-4-	---	12.092	[2]

methoxybenzophenon

e

Table 3: ^1H NMR Chemical Shifts of Selected **2-Hydroxybenzophenone** Derivatives.

Compound	^{13}C NMR Chemical Shifts (δ , ppm)	Reference
2-Hydroxybenzophenone	Aromatic carbons at δC 162, Carbonyl group at δC 182.9	[6]

Table 4: Representative ^{13}C NMR Chemical Shifts for **2-Hydroxybenzophenone**.

Infrared (IR) Spectroscopy

The IR spectra of **2-hydroxybenzophenone** derivatives provide valuable information about the functional groups present in the molecule. Key characteristic absorption bands include:

- O-H Stretching: A broad band, often in the range of $3200\text{-}3600\text{ cm}^{-1}$, corresponding to the intramolecularly hydrogen-bonded hydroxyl group.
- C=O Stretching: A strong absorption band typically found between $1630\text{-}1680\text{ cm}^{-1}$. The position of this band can be influenced by conjugation and hydrogen bonding.
- C=C Stretching: Aromatic ring vibrations are observed in the $1450\text{-}1600\text{ cm}^{-1}$ region.
- C-O Stretching: This vibration usually appears in the $1200\text{-}1300\text{ cm}^{-1}$ range.

Functional Group	Typical Absorption Range (cm^{-1})
O-H (intramolecular H-bond)	3200 - 3600 (broad)
C=O (conjugated ketone)	1630 - 1680
C=C (aromatic)	1450 - 1600
C-O (phenol)	1200 - 1300

Table 5: Characteristic Infrared Absorption Frequencies for **2-Hydroxybenzophenone** Derivatives.

Experimental Protocols

This section outlines detailed methodologies for the key spectroscopic experiments discussed in this guide.

UV-Visible Spectroscopy

Objective: To determine the absorption spectrum and identify the wavelength of maximum absorbance (λ_{max}).

Methodology:

- **Instrument Preparation:** Power on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 15-20 minutes to ensure stable output.
- **Solvent Selection:** Choose a UV-grade solvent that dissolves the sample and is transparent in the desired wavelength range (e.g., ethanol, methanol, acetonitrile, or cyclohexane).
- **Sample Preparation:**
 - Prepare a stock solution of the **2-hydroxybenzophenone** derivative with a known concentration (e.g., 1 mg/mL) in the selected solvent.
 - From the stock solution, prepare a dilute solution (e.g., 10 $\mu\text{g/mL}$) to ensure the absorbance values are within the linear range of the instrument (typically 0.1 - 1.0).
- **Data Acquisition:**
 - Fill a quartz cuvette with the blank solvent and record a baseline spectrum.
 - Rinse the cuvette with the sample solution and then fill it.
 - Place the sample cuvette in the spectrophotometer and acquire the absorption spectrum over the desired wavelength range (e.g., 200-500 nm).

- Data Analysis:
 - The instrument software will automatically subtract the baseline from the sample spectrum.
 - Identify the wavelength(s) of maximum absorbance (λ_{max}) from the resulting spectrum.

Fluorescence Spectroscopy

Objective: To measure the emission and excitation spectra and determine the fluorescence quantum yield.

Methodology:

- Instrument Preparation: Turn on the spectrofluorometer and allow the excitation source (e.g., Xenon lamp) to stabilize.
- Sample Preparation:
 - Prepare a dilute solution of the sample in a suitable fluorescence-grade solvent. The concentration should be low enough to avoid inner filter effects (absorbance at the excitation wavelength should be less than 0.1).
 - For solid-state measurements, a powder sample can be placed in a solid sample holder.
- Emission Spectrum Acquisition:
 - Set the excitation monochromator to the desired excitation wavelength (often the λ_{max} from the UV-Vis spectrum).
 - Scan the emission monochromator over a wavelength range that is longer than the excitation wavelength to collect the emitted fluorescence.
- Excitation Spectrum Acquisition:
 - Set the emission monochromator to the wavelength of maximum fluorescence emission.

- Scan the excitation monochromator over a range of shorter wavelengths to obtain the excitation spectrum. The excitation spectrum should ideally match the absorption spectrum.
- Quantum Yield Determination (Relative Method):
 - Measure the fluorescence spectra of the sample and a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) under identical experimental conditions (excitation wavelength, slit widths).
 - Measure the absorbance of both the sample and the standard at the excitation wavelength.
 - Calculate the quantum yield of the sample using the following equation: $\Phi_{\text{sample}} = \Phi_{\text{std}} * (I_{\text{sample}} / I_{\text{std}}) * (A_{\text{std}} / A_{\text{sample}}) * (n_{\text{sample}}^2 / n_{\text{std}}^2)$ where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

- Sample Preparation:
 - Dissolve an appropriate amount of the **2-hydroxybenzophenone** derivative (typically 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
 - Transfer the solution to a clean, dry NMR tube.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer on the deuterium signal of the solvent.

- Shim the magnetic field to achieve homogeneity and optimal resolution.
- ^1H NMR Data Acquisition:
 - Set the appropriate acquisition parameters (e.g., number of scans, relaxation delay, pulse width).
 - Acquire the ^1H NMR spectrum.
- ^{13}C NMR Data Acquisition:
 - Switch the probe to the ^{13}C nucleus.
 - Set the appropriate acquisition parameters. ^{13}C NMR typically requires a larger number of scans than ^1H NMR due to the lower natural abundance of the ^{13}C isotope.
 - Acquire the broadband proton-decoupled ^{13}C NMR spectrum.
- Data Processing and Analysis:
 - Process the raw data (Fourier transform, phase correction, baseline correction).
 - Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.
 - Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to assign the signals to the respective protons and carbons in the molecule.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Objective: To obtain an infrared spectrum of a solid or liquid sample to identify functional groups.

Methodology:

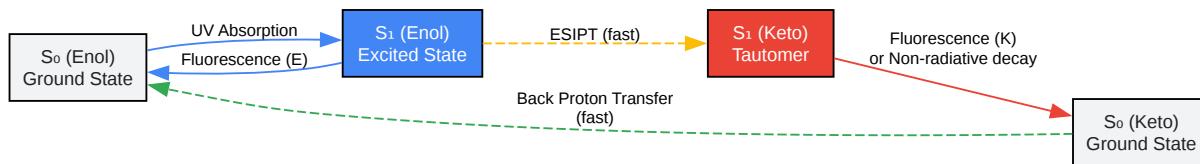
- Instrument Preparation: Ensure the ATR crystal is clean.
- Background Spectrum:

- With the clean, empty ATR crystal, collect a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).
- Sample Application:
 - Solids: Place a small amount of the powdered or solid sample directly onto the ATR crystal. Apply pressure using the built-in press to ensure good contact between the sample and the crystal.[7][8]
 - Liquids: Place a drop of the liquid sample directly onto the ATR crystal.[8]
- Sample Spectrum Acquisition:
 - Collect the infrared spectrum of the sample.
- Data Analysis:
 - The instrument software will automatically perform the background subtraction.
 - Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule using a correlation chart.

Visualizing Key Processes and Workflows

Excited-State Intramolecular Proton Transfer (ESIPT) Signaling Pathway

The ESIPT process is a fundamental photochemical signaling pathway for **2-hydroxybenzophenone** derivatives, enabling the dissipation of absorbed UV energy.

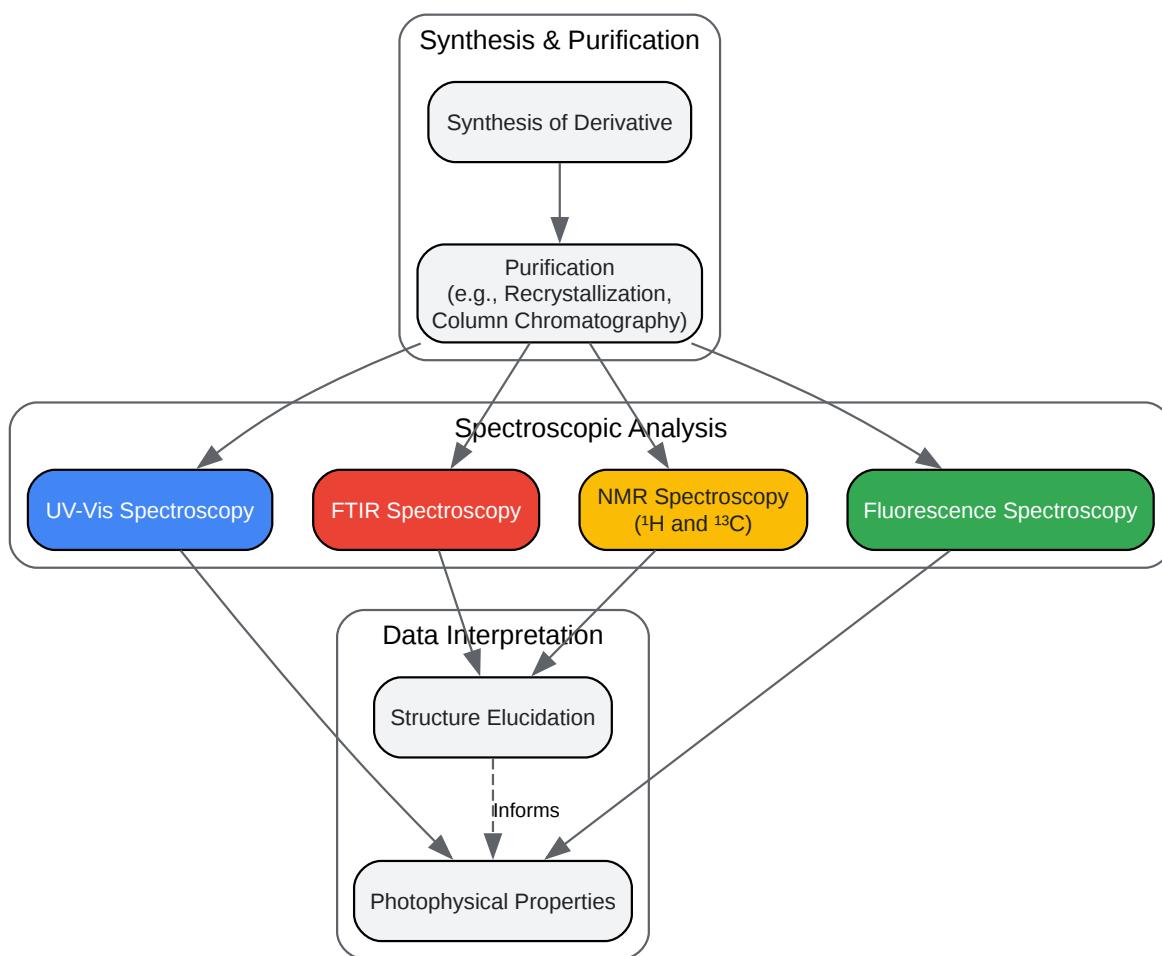


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Caption: The ESIPT photocycle in **2-hydroxybenzophenone** derivatives.

General Experimental Workflow for Spectroscopic Analysis

The systematic spectroscopic characterization of a **2-hydroxybenzophenone** derivative follows a logical workflow to obtain comprehensive structural and photophysical information.



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Caption: Workflow for the spectroscopic characterization of derivatives.

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